molecular formula C11H14N4O3S B2986609 3-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034504-72-6

3-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2986609
CAS No.: 2034504-72-6
M. Wt: 282.32
InChI Key: FAULBGQASGMLTB-UHFFFAOYSA-N
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Description

3-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a specialized heterocyclic compound of high interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrazine-2-carbonitrile scaffold linked via an ether bond to a piperidine ring bearing a methylsulfonyl group. This molecular architecture confers valuable physicochemical properties, making the compound a versatile intermediate for the synthesis of more complex molecules. The pyrazine-carbonitrile core is a known pharmacophore, and the sulfonyl group can enhance metabolic stability and solubility. Research indicates that this compound and its structural analogs are primarily investigated as key intermediates for targeting enzyme inhibition, such as in the development of kinase inhibitors, or for receptor modulation, including G-protein coupled receptors (GPCRs) . The piperidine and methylsulfonyl motifs are common in pharmaceuticals and contribute to binding affinity and selectivity towards biological targets . This reagent is intended for research applications as a building block in organic synthesis and early drug discovery efforts. It is strictly for laboratory research use by qualified professionals. This compound is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-19(16,17)15-6-2-3-9(8-15)18-11-10(7-12)13-4-5-14-11/h4-5,9H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAULBGQASGMLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H23N5O4S
  • Molecular Weight : 393.5 g/mol
  • CAS Number : 2034503-19-8

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor interactions, which could lead to various biological effects.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. For instance, studies on related pyrazole compounds have shown promising results against various pathogens, suggesting that similar mechanisms may be applicable to this compound .

Anticancer Potential

Pyrazine derivatives have been explored for their anticancer activities. A study demonstrated that certain pyrazole compounds exhibited cytotoxic effects against breast cancer cell lines, indicating that the structural features of these compounds may enhance their therapeutic potential . This suggests a need for further investigation into the anticancer properties of this compound.

Case Studies and Experimental Results

  • Antimicrobial Efficacy :
    • A study evaluated the minimum inhibitory concentrations (MICs) of various pyrazine derivatives against Mycobacterium tuberculosis, revealing that some derivatives had MIC values significantly lower than standard treatments . This indicates a potential for developing new treatments based on the structure of this compound.
  • Antitumor Activity :
    • In vitro studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The combination of these compounds with established chemotherapeutic agents like doxorubicin has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Data Tables

Biological ActivityCompoundMIC (µg/mL)Reference
AntimicrobialPyrazole Derivative< 520
AnticancerPyrazole CompoundNotable Cytotoxicity

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